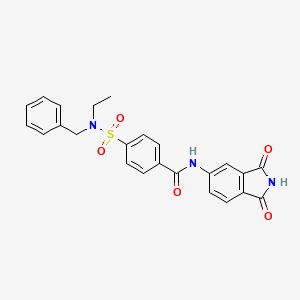

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-2-27(15-16-6-4-3-5-7-16)33(31,32)19-11-8-17(9-12-19)22(28)25-18-10-13-20-21(14-18)24(30)26-23(20)29/h3-14H,2,15H2,1H3,(H,25,28)(H,26,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUYTJFHVWIOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and a dioxoisoindolin group. Its chemical formula is , with a molecular weight of approximately 372.44 g/mol. The presence of the sulfamoyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cancer cell lines. Research indicates that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in malignant cells, leading to programmed cell death.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in reducing tumor microenvironment inflammation.

Efficacy in Cancer Cell Lines

A series of studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising agent for breast cancer treatment.

- A549 Lung Cancer Study : In another investigation, the compound was found to reduce the viability of A549 cells significantly, suggesting its potential as an anti-lung cancer agent. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Combination Therapy : Preliminary studies indicate that when used in combination with other chemotherapeutic agents, this compound could enhance the overall efficacy of treatment regimens for various cancers.

Safety and Toxicity

Toxicological assessments reveal that this compound exhibits low acute toxicity profiles in animal models. Long-term studies are still required to fully understand its safety profile.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

Target Compound

- Core Structure : Benzamide backbone.

- Heterocyclic moiety: 1,3-dioxoisoindolin-5-yl (imparts rigidity and hydrogen-bonding capacity).

Analog 1: (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives ()

- Core Structure : Benzamide backbone.

- Substituents :

- Dioxothiazolidinyl group : Enhances electrophilicity, likely influencing reactivity in biological systems.

- Methylene linker : Facilitates conjugation with aromatic systems.

Analog 2: PROTAC-based benzamide derivatives ()

- Core Structure : Benzamide backbone.

- Substituents: Piperazine-linked dioxopiperidinyl/dioxoisoindolinyl groups: Enables recruitment of E3 ligases (e.g., cereblon) for protein degradation. Chlorophenyl/cyanophenyl moieties: Enhances target protein binding.

- Key Difference : Incorporates a bifunctional linker for targeted degradation, unlike the target compound’s sulfamoyl group .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary intermediates:

- 1,3-Dioxoisoindolin-5-amine : A heterocyclic core with an exocyclic amine.

- 4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid : A sulfonamide-substituted benzoic acid derivative.

The final step involves coupling these intermediates via amide bond formation. This approach minimizes side reactions and simplifies purification, aligning with strategies observed in analogous syntheses.

Synthesis of 1,3-Dioxoisoindolin-5-Amine

Nitro Reduction Pathway

The synthesis begins with 5-nitro-1,3-dioxoisoindoline , derived from nitrophthalic anhydride. Reduction of the nitro group is achieved using:

Method A: Zinc/Hydrochloric Acid Reduction

- Conditions : Nitrophthalic anhydride (1.0 eq) is treated with Zn dust (6.0 eq) in concentrated HCl at reflux for 4 hours.

- Yield : 75–80% after recrystallization from methanol.

- Mechanism : Sequential nitro reduction to amine via intermediate hydroxylamine.

Method B: Catalytic Hydrogenation

- Conditions : H₂ gas (50 psi) over 10% Pd/C in ethanol at 25°C for 12 hours.

- Yield : 85–90%, though requiring specialized equipment.

Table 1: Comparative Analysis of Nitro Reduction Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| A | Zn, HCl | Reflux, 4 h | 75% | |

| B | H₂, Pd/C | 25°C, 12 h | 85% |

Synthesis of 4-(N-Benzyl-N-Ethylsulfamoyl)Benzoic Acid

Sulfonamide Formation

4-Chlorosulfonylbenzoic acid reacts with N-benzyl-N-ethylamine under basic conditions:

- Reagents :

- Conditions : Stirred at 25°C for 12 hours, followed by acidification to pH 2–3 with HCl.

- Yield : 82% after extraction and recrystallization from ethyl acetate.

Critical Considerations :

Amide Coupling: Final Assembly

Acid Chloride-Mediated Coupling

4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

Carbodiimide Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

- Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMF, 0°C to 25°C, 24 hours.

- Yield : 73% with reduced epimerization risk.

Table 2: Amide Coupling Efficiency

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | 68% | |

| EDCl/HOBt | EDCl, HOBt, DMF | 73% |

Optimization and Scale-Up Challenges

Sulfonamide Purity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

- Peaks at 1720 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.